(3-Bromobutyl)triphenylphosphonium bromide
Description
Significance of Quaternary Phosphonium (B103445) Salts in Synthetic Chemistry
Quaternary phosphonium salts (QPS) are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. wikipedia.org This structure renders them highly significant in synthetic chemistry for several reasons. They are widely employed as intermediates and reagents, particularly for the generation of phosphorus ylides, which are the key components in the Wittig reaction for synthesizing alkenes from aldehydes and ketones. researchgate.netbdmaee.netnih.gov
Beyond their role in the Wittig reaction, quaternary phosphonium salts serve as versatile phase-transfer catalysts. alfachemic.comchemimpex.com In this capacity, they facilitate the transport of reactants across the interface of immiscible phases (such as an organic solvent and water), thereby accelerating reaction rates and improving yields. chemimpex.com Their thermal stability often makes them superior to their ammonium (B1175870) salt counterparts in this application. alfachemic.com Furthermore, phosphonium salts have gained traction as organocatalysts for a multitude of chemical transformations and are utilized in the development of ionic liquids. researchgate.netalfachemic.com Their applications extend to materials science and medicinal chemistry, underscoring their broad importance. rsc.orgtandfonline.com
Evolution of Phosphonium Salt Chemistry
The chemistry of phosphonium salts dates back to the mid-20th century. researchgate.net A foundational method for their synthesis is the quaternization of phosphines, which involves the reaction of a tertiary phosphine (B1218219), like triphenylphosphine (B44618), with an alkyl halide. wikipedia.orgmasterorganicchemistry.com This nucleophilic substitution reaction (SN2) has been a reliable route for producing a wide array of phosphonium salts. masterorganicchemistry.com For example, triphenylphosphine reacts with methyl bromide to yield methyltriphenylphosphonium (B96628) bromide. wikipedia.org
Over the years, synthetic methodologies have evolved to broaden the scope and efficiency of phosphonium salt preparation. Innovations include photocatalytic methods for the late-stage synthesis of QPS from organothianthrenium salts and tertiary phosphines, offering high yields and excellent functional group tolerance. rsc.org Another significant advancement is the development of synthetic routes that utilize phosphine oxides as electrophilic partners with Grignard reagents, an "inverse reactivity" approach that overcomes limitations associated with the availability and reactivity of certain phosphines. rsc.org More recent strategies focus on the direct synthesis from alcohols or through C-P bond activation, further expanding the toolkit for accessing these valuable compounds. organic-chemistry.org Researchers have also developed rapid synthesis methods, such as using microwave irradiation, to produce these salts efficiently. bas.bg
Overview of (3-Bromobutyl)triphenylphosphonium Bromide as a Key Reagent
This compound is a specific quaternary phosphonium salt that serves as a key reagent in specialized synthetic applications. Its structure features a triphenylphosphonium cation tethered to a four-carbon chain with a bromine atom at the third position. This bifunctional nature allows it to participate in reactions typical of phosphonium salts while providing a bromine atom that can be involved in subsequent chemical modifications.
The primary utility of this compound lies in its role as a precursor to a phosphorus ylide for the Wittig reaction. wikipedia.orgmasterorganicchemistry.com Upon treatment with a strong base, the proton on the carbon adjacent to the phosphorus atom is removed to generate a highly nucleophilic ylide. This ylide can then react with an aldehyde or ketone to form a carbon-carbon double bond, specifically introducing a 3-bromobutenyl moiety into a target molecule. The presence of the bromo-substituent on the resulting alkene opens up possibilities for further functionalization through reactions such as nucleophilic substitution or cross-coupling.
Below are the key properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C22H23Br2P | chemspider.com |
| Molecular Weight | 478.20 g/mol | sigmaaldrich.com |
| CAS Number | 132256-97-4 | sigmaaldrich.com |
| Melting Point | 152-155 °C | sigmaaldrich.comchemicalbook.com |
| Appearance | Solid | sigmaaldrich.com |
The specific structure of this compound makes it a valuable tool for the synthesis of complex organic molecules where the controlled introduction of a functionalized four-carbon unit is required. Its application is a testament to the versatility and power of phosphonium salt chemistry in modern organic synthesis.
Synthetic Strategies for this compound and Its Homologues
The synthesis of this compound and its analogues primarily relies on the quaternization of triphenylphosphine. This method, a cornerstone of organophosphorus chemistry, has been adapted and optimized through various conventional and advanced techniques to improve efficiency, yield, and environmental footprint.
Properties
IUPAC Name |
3-bromobutyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZLKJGEFSHJB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583525 | |
| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132256-97-4 | |
| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromobutyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Phosphonium Ylide Generation and Intrinsic Reactivity from 3 Bromobutyl Triphenylphosphonium Bromide Precursors
Formation of Phosphonium (B103445) Ylides via Deprotonation
The generation of a phosphonium ylide from its corresponding phosphonium salt is fundamentally an acid-base reaction. libretexts.org The process involves the removal of a proton from the carbon atom adjacent (alpha) to the positively charged phosphorus atom by a suitable base. youtube.com For (3-Bromobutyl)triphenylphosphonium bromide, the target protons are on the carbon atom at the 1-position of the butyl chain.
The acidity of these protons is significantly enhanced due to the electron-withdrawing inductive effect of the adjacent positively charged triphenylphosphonium group. libretexts.org This allows for deprotonation using a strong base to yield the corresponding ylide, a neutral, dipolar species known as a Wittig reagent. libretexts.org Common strong bases used for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.com The resulting ylide exists as a resonance hybrid between two canonical forms: the ylide form, with a positive charge on phosphorus and a negative charge on the adjacent carbon, and the ylene form, which depicts a double bond between phosphorus and carbon. wikipedia.org
The formation of the ylide from this compound can be represented as follows:
Reaction Scheme for Ylide Formation
| Reactant | Reagent | Product |
|---|
Structural Classification of Phosphonium Ylides
Phosphonium ylides are broadly classified based on the nature of the substituents attached to the negatively charged carbon atom, which in turn influences their stability and reactivity. organic-chemistry.orgadichemistry.com
Stabilized Ylides
Stabilized ylides are those where the negative charge on the carbanion is delocalized by an adjacent electron-withdrawing group (e.g., a carbonyl, ester, or cyano group). adichemistry.com This delocalization significantly increases the stability of the ylide, making them less reactive. organic-chemistry.org They are often stable enough to be isolated and can be prepared using weaker bases like sodium hydroxide (B78521) or alkoxides. youtube.com Stabilized ylides typically react with aldehydes and ketones to produce (E)-alkenes with high selectivity. adichemistry.com
Unstabilized Ylides
The ylide generated from this compound is classified as an unstabilized ylide. This is because the substituents on the alpha-carbon are hydrogen atoms and an alkyl group, which are not capable of stabilizing the negative charge through resonance. adichemistry.com Unstabilized ylides are highly reactive and are typically generated and used in situ at low temperatures. tandfonline.com Their reactions with aldehydes and ketones generally lead to the formation of (Z)-alkenes. organic-chemistry.org
Semistabilized Ylides
Semistabilized ylides represent an intermediate class where the carbanion is stabilized by a group such as an aryl (e.g., phenyl) or an allyl group. core.ac.uk These ylides are more stable than unstabilized ylides but more reactive than stabilized ylides. The stereochemical outcome of their reactions with aldehydes can be variable and is often dependent on the specific reaction conditions.
Factors Influencing Ylide Stability and Reactivity Profiles
Several factors govern the stability and reactivity of the ylide derived from this compound.
Substituents on the Carbanion: As discussed, the absence of electron-withdrawing groups on the alpha-carbon renders the ylide unstabilized and highly reactive. adichemistry.com
Substituents on the Phosphorus Atom: The three phenyl groups on the phosphorus atom are standard for most Wittig reagents. While alkyl groups on the phosphorus can affect reactivity, the triphenylphosphine-derived ylides are the most common. tandfonline.com
Intrinsic Reactivity - Intramolecular Cyclization: A significant aspect of the reactivity profile of the ylide from this compound is its propensity for intramolecular reaction. The nucleophilic carbanion can attack the electrophilic carbon bearing the bromine atom in an intramolecular SN2 fashion. This results in the displacement of the bromide ion and the formation of a four-membered ring, yielding cyclobutyltriphenylphosphonium bromide. acs.org This cyclization is a competing reaction pathway that can predominate depending on the reaction conditions.
Intrinsic Reactivity Pathway
| Intermediate Ylide | Reaction Type | Product |
|---|
Coordination Chemistry of Phosphonium Ylides
Phosphonium ylides, including those derived from precursors like this compound, can function as ligands in coordination chemistry. core.ac.uk Their utility as ligands stems from the nucleophilic character of the ylidic carbon. core.ac.uk
Phosphonium ylides primarily act as strong σ-donors and relatively weak π-acceptors when coordinated to a metal center. acs.org They typically bind to metals in a monodentate fashion through the ylidic carbon atom (η¹-coordination). acs.org However, depending on the substituents, they can exhibit other coordination modes. For instance, ylides with additional donor functionalities can act as bidentate chelating or bridging ligands. wikipedia.orgcore.ac.uk
The strong electron-donating nature of phosphonium ylide ligands can influence the properties of the resulting metal complexes. acs.org For example, in metal carbonyl complexes, the strong donation from the ylide ligand can lead to increased electron density on the metal, which results in significant back-donation to the carbonyl ligands. This is observable through techniques like IR spectroscopy, which would show a decrease in the C-O stretching frequency. acs.org
Mechanistic Principles and Stereochemical Control in Wittig Reactions Utilizing 3 Bromobutyl Triphenylphosphonium Bromide
Fundamental Reaction Mechanism of the Wittig Olefination
The journey from a phosphonium (B103445) salt, such as (3-Bromobutyl)triphenylphosphonium bromide, and an aldehyde or ketone to an alkene is a fascinating tale of reactive intermediates and thermodynamic driving forces. The ylide, a species with adjacent positive and negative charges, is the key reactive partner to the carbonyl compound. The formation of the ylide from this compound is achieved by treatment with a strong base, which deprotonates the carbon atom alpha to the phosphorus.
The subsequent reaction of the ylide with a carbonyl compound has been the subject of extensive mechanistic investigation, with two primary pathways historically proposed: the betaine (B1666868) intermediate pathway and the oxaphosphetane intermediate pathway.
Early proposals for the Wittig reaction mechanism involved the nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate known as a betaine. nih.govlibretexts.org This species contains a negatively charged oxygen and a positively charged phosphorus atom on adjacent carbons. It was postulated that the betaine could then undergo rotation around the newly formed carbon-carbon single bond before cyclizing to form an oxaphosphetane, which would then collapse to the final alkene and triphenylphosphine (B44618) oxide.
The intermediacy of a betaine was invoked to explain the stereochemical outcomes of the reaction, particularly in the context of the Schlosser modification, which allows for the synthesis of E-alkenes from ylides that would typically yield Z-alkenes. In the Schlosser modification, the initially formed betaine is deprotonated and then reprotonated to favor the more stable threo-betaine, which subsequently eliminates to give the E-alkene. wikipedia.org However, for the standard Wittig reaction, particularly under salt-free conditions, the direct observation of a betaine intermediate has proven elusive. mcmaster.ca
A large body of modern experimental and computational evidence now supports a mechanism where the ylide and the carbonyl compound react directly to form a four-membered ring intermediate, the oxaphosphetane, via a [2+2] cycloaddition. reddit.commasterorganicchemistry.com This pathway is now widely accepted as the primary route for the Wittig reaction in the absence of lithium salts. The formation of the oxaphosphetane is considered to be the stereochemistry-determining step.
The geometry of the transition state leading to the oxaphosphetane dictates which diastereomeric intermediate is formed, and this, in turn, determines the E/Z geometry of the resulting alkene. The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is a concerted, stereospecific syn-elimination. The strong P=O bond formed in triphenylphosphine oxide provides a significant thermodynamic driving force for this final step. mcmaster.ca
The debate between the betaine and oxaphosphetane pathways has been a central theme in the study of the Wittig reaction for decades. While the betaine intermediate is no longer considered a key player in the main pathway of salt-free Wittig reactions, its existence and role under specific conditions, such as in the presence of lithium salts, remain a topic of discussion. wikipedia.orgreddit.com Lithium cations can coordinate to the oxygen atom of the betaine-like transition state or intermediate, potentially stabilizing it and influencing the stereochemical outcome.
The current consensus for Wittig reactions performed under aprotic, salt-free conditions is that they proceed through a concerted or nearly concerted [2+2] cycloaddition to form an oxaphosphetane directly. reddit.commasterorganicchemistry.com The reaction is under kinetic control, and the stereoselectivity is determined by the relative energies of the diastereomeric transition states leading to the cis- and trans-oxaphosphetanes.
Stereoselectivity in Alkene Formation (E/Z Isomerism)
The ability to control the stereochemistry of the newly formed double bond is one of the most powerful aspects of the Wittig reaction. The E/Z selectivity is primarily influenced by the nature of the ylide and the reaction conditions, particularly the solvent.
The substituent attached to the carbanionic carbon of the ylide plays a crucial role in determining the stereochemical outcome of the Wittig reaction. Ylides are generally categorized as stabilized, semi-stabilized, or non-stabilized. The ylide derived from this compound is a non-stabilized ylide, as the alkyl group does not offer significant resonance or inductive stabilization to the carbanion.
Non-stabilized Ylides: These ylides, like the one formed from this compound, are highly reactive and typically lead to the formation of Z-alkenes with high selectivity, especially with aldehydes. wikipedia.orgreddit.com The reaction is kinetically controlled, and the formation of the oxaphosphetane is irreversible. The stereoselectivity is rationalized by a puckered transition state model where steric interactions are minimized. The aldehyde and the larger substituent on the ylide orient themselves to be anti to each other, leading to the formation of the cis-substituted oxaphosphetane, which then decomposes to the Z-alkene. masterorganicchemistry.com
Stabilized Ylides: When the substituent on the ylide carbanion is an electron-withdrawing group (e.g., ester, ketone), the ylide is stabilized by resonance. These ylides are less reactive and often lead to the preferential formation of E-alkenes. wikipedia.orgreddit.com The initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the E-alkene.
Semi-stabilized Ylides: Ylides with substituents such as aryl or vinyl groups are considered semi-stabilized. These often give mixtures of E- and Z-alkenes, and the stereoselectivity can be highly dependent on the specific reactants and reaction conditions.
| Ylide Type from this compound | Aldehyde | Expected Major Isomer |
| Non-stabilized | Benzaldehyde | Z |
| Non-stabilized | Cyclohexanecarboxaldehyde | Z |
| Non-stabilized | Acetaldehyde | Z |
Table 1. Expected stereochemical outcome for Wittig reactions of the non-stabilized ylide derived from this compound with various aldehydes. This data is illustrative and based on general principles for non-stabilized ylides.
The choice of solvent can have a significant impact on the stereoselectivity of the Wittig reaction. Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used.
In the case of non-stabilized ylides, performing the reaction in a polar aprotic solvent generally favors the formation of the Z-alkene. The presence of salts, particularly lithium halides which can result from the use of organolithium bases for ylide generation, can decrease the Z-selectivity by promoting equilibration of the intermediates. wikipedia.orgreddit.com To maximize Z-selectivity with non-stabilized ylides, "salt-free" conditions are often employed, where the ylide is generated using bases like sodium hydride or sodium amide.
For stabilized ylides, polar protic solvents can sometimes increase the proportion of the Z-alkene, although the E-isomer usually remains the major product. The ability of protic solvents to solvate the intermediates and transition states can alter their relative energies.
| Aldehyde | Solvent | Base | Expected E/Z Ratio |
| Benzaldehyde | THF | n-BuLi | Mixture, Z > E |
| Benzaldehyde | THF (salt-free) | NaHMDS | High Z-selectivity |
| Benzaldehyde | DMF | NaH | High Z-selectivity |
| Cyclohexanecarboxaldehyde | Diethyl Ether | n-BuLi | Mixture, Z > E |
Table 2. Illustrative solvent effects on the stereoselectivity of the Wittig reaction with the non-stabilized ylide from this compound. The E/Z ratios are qualitative predictions based on general principles.
Schlosser Modification and Other Strategies for E-Alkene Selectivity
The stereochemical outcome of the Wittig reaction is a critical consideration for synthetic chemists. While unstabilized ylides typically favor the formation of Z-alkenes, several strategies have been developed to promote the synthesis of E-alkenes. The most prominent of these is the Schlosser modification. libretexts.org
The Schlosser modification involves the treatment of the initially formed syn-betaine intermediate with a strong base, such as phenyllithium, at low temperatures. This deprotonates the carbon atom adjacent to the phosphorus, forming a β-oxido ylide. Subsequent protonation with a carefully chosen acid then leads to the more thermodynamically stable anti-betaine, which upon warming, collapses to selectively afford the E-alkene. libretexts.org The presence of lithium salts is crucial in this process as they stabilize the betaine intermediate. libretexts.org
For a reagent like this compound, which would form an unstabilized ylide, the Schlosser modification would be a key strategy to achieve E-selectivity in reactions with aldehydes. The general scheme for this process is outlined below:
| Step | Reagents | Intermediate | Product Stereochemistry |
| 1. Ylide formation | This compound + Strong Base (e.g., n-BuLi) | (3-Bromobutylidene)triphenylphosphorane | - |
| 2. Reaction with aldehyde | Ylide + R-CHO | syn-Betaine | Predominantly Z (without modification) |
| 3. Schlosser Modification | syn-Betaine + PhLi | β-Oxido ylide | - |
| 4. Protonation | β-Oxido ylide + t-BuOH | anti-Betaine | - |
| 5. Elimination | anti-Betaine (upon warming) | E-Alkene | Predominantly E |
Other strategies to enhance E-alkene selectivity include the use of stabilized ylides, which inherently favor the formation of E-alkenes due to the thermodynamic stability of the intermediate oxaphosphetane. organic-chemistry.org However, the ylide derived from this compound is not a stabilized ylide.
Regioselectivity Considerations in Wittig Reactions
Regioselectivity becomes a pertinent issue when either the ylide or the carbonyl compound is unsymmetrical, potentially leading to the formation of different constitutional isomers. In the case of the ylide derived from this compound reacting with a simple aldehyde or ketone, the primary regioselectivity question is straightforward: the double bond forms between the carbonyl carbon and the α-carbon of the phosphonium ylide.
However, the presence of the bromo substituent on the butyl chain introduces the possibility of intramolecular reactions, which could compete with the intermolecular Wittig reaction. For instance, under certain basic conditions, the ylide could potentially undergo an intramolecular SN2 reaction to form a cyclopropylmethylphosphonium salt. The likelihood of this side reaction would depend on the reaction conditions, particularly the base used and the temperature.
| Reaction Pathway | Reactants | Product |
| Intermolecular Wittig | Ylide + Aldehyde/Ketone | Alkene |
| Intramolecular Cyclization | Ylide | Cyclopropylmethylphosphonium salt |
Careful control of reaction conditions is therefore essential to ensure that the desired intermolecular Wittig olefination is the major pathway. Generally, the intermolecular reaction with an external aldehyde is much faster, especially at low temperatures typically used for Wittig reactions.
Kinetic Studies of Wittig Reactions
Kinetic studies of the Wittig reaction have been instrumental in elucidating its mechanism. For unstabilized ylides, such as the one derived from this compound, the reaction is generally considered to be under kinetic control. wikipedia.org The initial addition of the ylide to the carbonyl compound to form the oxaphosphetane is the rate-determining step, and this step is typically irreversible. wikipedia.org
The rate of the Wittig reaction is influenced by several factors, including the nature of the ylide, the structure of the carbonyl compound, the solvent, and the presence of salts.
Ylide Reactivity: Unstabilized ylides are more reactive than stabilized ylides and react faster with aldehydes and ketones.
Carbonyl Reactivity: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.
Solvent Effects: The solvent can influence the reaction rate and stereoselectivity. Aprotic solvents like tetrahydrofuran (THF) and diethyl ether are commonly used.
Salt Effects: The presence of lithium salts can affect the reaction kinetics and stereochemical outcome, as seen in the Schlosser modification. wikipedia.org
| Factor | Influence on Reaction Rate |
| Ylide Type | Unstabilized > Stabilized |
| Carbonyl Type | Aldehyde > Ketone |
| Steric Hindrance | Increased hindrance decreases rate |
| Solvent Polarity | Can influence rate and selectivity |
| Salt Presence (Li+) | Can alter mechanism and rate |
Diverse Applications in Organic Synthesis Enabled by 3 Bromobutyl Triphenylphosphonium Bromide
Construction of Carbon-Carbon Double Bonds
The most fundamental application of (3-Bromobutyl)triphenylphosphonium bromide is in the construction of carbon-carbon double bonds via the Wittig reaction. This Nobel Prize-winning reaction is a cornerstone of synthetic organic chemistry, prized for its reliability in converting aldehydes and ketones into alkenes.
The process begins with the formation of a phosphonium (B103445) ylide. This compound is treated with a strong base, which deprotonates the carbon atom adjacent (alpha) to the positively charged phosphorus atom. This results in a neutral ylide, a species with adjacent positive and negative charges.
This ylide then acts as a potent nucleophile. When reacted with an aldehyde or a ketone, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon. This initiates a sequence of events, likely proceeding through a cyclic intermediate known as an oxaphosphetane, which rapidly decomposes. The decomposition is driven by the formation of the very stable phosphorus-oxygen double bond in the by-product, triphenylphosphine (B44618) oxide. The final result is the replacement of the original carbon-oxygen double bond of the carbonyl group with a new carbon-carbon double bond, yielding an alkene.
Using this compound specifically introduces a 4-bromobut-1-enyl moiety onto the original carbonyl carbon. The presence of the bromine atom in the resulting alkene product offers a valuable chemical handle for further synthetic transformations, such as cross-coupling reactions or substitutions.
Carbon Homologation Strategies
Homologation, the process of extending a carbon chain by a specific number of atoms, is a critical strategy in multi-step synthesis. This compound is directly suited for specific homologation reactions.
The direct and primary application of this compound in homologation is as a C4 homologation reagent. The Wittig reaction involving its corresponding ylide transfers the entire four-carbon butyl chain to a carbonyl compound, thereby extending the carbon skeleton of the original molecule by four atoms.
The table below illustrates the predictable C4 homologation achieved with this reagent on a generic aldehyde.
| Reactant 1 | Reactant 2 | Base | Primary Product | Homologation Type |
| This compound | Aldehyde (R-CHO) | Strong Base (e.g., n-BuLi) | (Z)-1-Substituted-5-bromopent-1-ene | C4 Homologation |
While this reagent is an effective four-carbon chain extender, its use for C1, C2, or C3 homologations is not a standard or documented application. Such transformations would require subsequent, complex chemical steps to cleave the carbon chain of the initial alkene product in a controlled manner. The scientific literature does not describe established protocols for using this compound as a direct source for one, two, or three-carbon homologations.
Synthesis of Complex Molecular Architectures
The ability to forge carbon-carbon bonds and introduce functionalized chains makes Wittig reagents like this compound useful in the assembly of intricate molecules.
The Wittig reaction is a widely employed method in the total synthesis of natural products, where the precise installation of double bonds is often crucial. It allows for the coupling of complex molecular fragments, building up the carbon skeleton of a target molecule. While the Wittig reaction is a key strategic tool, specific examples detailing the use of this compound in the published total synthesis of a specific natural product are not prominently documented in scientific literature. Its potential lies in its ability to install a C4 chain containing a terminal bromide, which can be further manipulated in subsequent steps of a complex synthesis.
Heterocyclic compounds are core structures in many pharmaceuticals and biologically active molecules. The synthesis of these rings often involves intramolecular cyclization reactions. The alkene product formed from a Wittig reaction using this compound contains a bromine atom, which could theoretically participate in a subsequent intramolecular reaction to form a cyclic structure. However, the use of this specific phosphonium salt for the synthesis of heterocyclic compounds like isocoumarins is not described in the available literature. The synthesis of isocoumarins via intramolecular Wittig reactions typically involves different, specially designed phosphonium reagents.
Polyketides are a large and structurally diverse class of natural products assembled from simple acyl precursors. Their synthesis in the laboratory often requires the iterative construction of their characteristic carbon backbones, which feature repeating motifs of oxygen-containing functional groups. The Wittig reaction provides a powerful method for assembling portions of these carbon chains. An appropriately substituted aldehyde or ketone could be homologated using this compound to generate a fragment suitable for incorporation into a larger polyketide intermediate. Despite this potential, the application of this compound for the synthesis of specific polyketide intermediates is not a widely reported strategy in the surveyed chemical literature.
Generation of Cyclic Systems (e.g., Cycloaddition Products, Methylenecyclobutane)
The four-carbon chain of this compound, which incorporates a terminal bromine atom, makes it a valuable reagent for the synthesis of four-membered ring systems. A notable application is in the synthesis of methylenecyclobutane (B73084) derivatives. While direct literature detailing the use of the 3-bromo isomer is sparse, the closely related (4-bromobutyl)triphenylphosphonium bromide is used in the synthesis of D-labeled methylenecyclobutane, highlighting the utility of such bromoalkylphosphonium salts in constructing these cyclic motifs. sigmaaldrich.com The general strategy involves an initial Wittig reaction to form a bromoalkene, which can then undergo subsequent intramolecular cyclization.
Another key strategy for forming cyclic systems is through intramolecular Wittig reactions. The phosphonium ylide generated from this compound can react with a carbonyl group within the same molecule to construct a cyclic alkene. This approach is particularly useful for creating five- and six-membered rings, depending on the positioning of the carbonyl functionality relative to the ylide.
Furthermore, the alkene products resulting from Wittig reactions using this reagent can serve as precursors for cycloaddition reactions. For instance, if the Wittig reaction product is a diene, it can subsequently participate in a [4+2] cycloaddition (Diels-Alder reaction) to form a six-membered ring. nih.gov
Table 1: Examples of Cyclic System Generation
| Precursor | Reagent | Product Type | Reaction | Reference |
|---|---|---|---|---|
| Aldehyde/Ketone | This compound | Bromoalkene | Wittig Reaction | wikipedia.org |
| Bromoalkene | Base | Methylenecyclobutane derivative | Intramolecular Cyclization | sigmaaldrich.com |
Participation in Named Reactions and Key Transformations
The true synthetic power of this compound is realized when its Wittig products are utilized as substrates in a variety of subsequent named reactions.
The Diels-Alder reaction is a powerful tool for forming cyclohexene (B86901) rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.govmdpi.com While this compound is not a direct participant in the cycloaddition, it is instrumental in synthesizing the necessary diene precursors. A Wittig reaction between an α,β-unsaturated aldehyde or ketone and the ylide derived from this compound can generate a 1,3-diene. This newly formed diene, bearing a bromobutyl substituent, can then react with a suitable dienophile to yield a complex cyclic adduct. The versatility of the Wittig reaction allows for the synthesis of a wide array of substituted dienes, which in turn provides access to a diverse range of Diels-Alder products. rsc.org
The Claisen rearrangement is a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of an allyl vinyl ether or allyl phenyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. wikipedia.orgorganic-chemistry.orgmychemblog.com The involvement of this compound in this reaction is indirect, serving as a tool to construct the necessary substrates. For example, a Wittig reaction can be employed to synthesize an alkene that is then converted into an allylic alcohol. This alcohol can subsequently be transformed into an allyl vinyl ether, the key starting material for the Claisen rearrangement. masterorganicchemistry.com The reaction is highly stereospecific and proceeds through a concerted, chair-like transition state. organic-chemistry.org
Olefin metathesis is a transformative reaction in organic synthesis that allows for the redistribution of alkene fragments, typically catalyzed by transition metal complexes. The alkenes synthesized via the Wittig reaction using this compound can serve as ideal precursors for various olefin metathesis reactions, such as ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). For instance, a molecule containing two terminal alkene functionalities, one or both of which could be installed using the title reagent, can undergo RCM to form a cyclic alkene.
The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone to produce a cyclopentenone. The divinyl ketone substrates required for this transformation can be assembled using various methods, including those that may involve a Wittig reaction in a key step. An α,β-unsaturated aldehyde can be reacted with the ylide from this compound to form a diene. This diene can then be further elaborated to a divinyl ketone. Subsequent treatment with a Lewis acid or Brønsted acid initiates the 4π-conrotatory electrocyclization, followed by elimination, to furnish the cyclopentenone product.
The semipinacol rearrangement involves the transformation of a 2-heterosubstituted alcohol into a ketone or aldehyde through a 1,2-migration of a carbon or hydrogen atom. wikipedia.orgresearchgate.net This rearrangement is a powerful method for constructing carbonyl compounds and creating quaternary carbon centers. rsc.org A product catalog from a chemical supplier notes that the related compound, (3-bromopropyl)triphenylphosphonium bromide, is a reactant involved in semipinacol rearrangements. sigmaaldrich.com This suggests a potential pathway where the alkene product from a Wittig reaction using this compound is first converted to a 2-bromoalcohol. This substrate, upon treatment with a Lewis acid or other promoter, could then undergo a semipinacol rearrangement, driven by the formation of a stable carbonyl group. chempedia.info
Table 2: Summary of Named Reactions
| Named Reaction | Role of this compound | Key Transformation | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Synthesis of diene precursors | [4+2] Cycloaddition | nih.govrsc.org |
| Claisen Rearrangement | Synthesis of allyl vinyl ether precursors | sigmaaldrich.comsigmaaldrich.com-Sigmatropic Rearrangement | wikipedia.orgorganic-chemistry.org |
| Olefin Metathesis | Synthesis of alkene precursors | Alkene redistribution | N/A |
| Nazarov Cyclization | Synthesis of divinyl ketone precursors | 4π-Electrocyclization | N/A |
C-H Activation and Cycloisomerization
The involvement of haloalkylphosphonium salts like this compound in C-H activation and cycloisomerization reactions is typically indirect, yet crucial. The primary role of the phosphonium salt is to serve as a precursor to a phosphorus ylide, which can then be used in a Wittig reaction to install an alkenyl group onto a substrate. The resulting olefin product is then primed for subsequent C-H activation or cycloisomerization reactions, often mediated by transition metal catalysts. sigmaaldrich.commpg.de
For instance, a synthetic strategy involving the related (3-bromopropyl)triphenylphosphonium bromide demonstrates this two-stage approach. mpg.de First, the phosphonium salt is treated with a strong base, such as potassium t-butoxide, to generate the corresponding phosphorus ylide. This ylide then reacts with an aldehyde to form a bromo-containing alkene. This intermediate can then undergo a metal-catalyzed cycloisomerization. sigmaaldrich.commpg.de This tandem process allows for the construction of cyclic systems that would be challenging to access directly. Although this example uses the propyl analogue, the same principle applies to the use of this compound for creating structures amenable to cyclization.
Table 1: Representative Tandem Wittig-Cycloisomerization Sequence
| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1. Ylide Formation | This compound | Strong Base (e.g., KOtBu) | THF | (3-Butenylidene)triphenylphosphorane | Generation of reactive ylide |
| 2. Olefination | Aldehyde (R-CHO) | (3-Butenylidene)triphenylphosphorane | THF | Alkene with bromoalkyl side chain | Installation of alkenyl group |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocycles from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org In this context, this compound can be envisioned as a precursor to a dipolarophile. Through an elimination reaction (e.g., treatment with a non-nucleophilic base), the parent compound could be converted into but-3-en-1-yl(triphenyl)phosphonium bromide. This alkenylphosphonium salt can then act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. youtube.comnih.gov
The reaction between an azide (B81097) and the alkenylphosphonium salt would yield a triazole-containing phosphonium salt, while reaction with a nitrile oxide would produce an isoxazole (B147169) derivative. youtube.com These resulting heterocyclic phosphonium salts can be valuable intermediates for further synthetic transformations. The reactivity of the related (4-Bromobutyl)triphenylphosphonium bromide is noted in the context of 1,3-dipolar cycloadditions, suggesting this is a viable application for this class of compounds, although specific examples in peer-reviewed literature for the 3-bromobutyl derivative are not prominent. sigmaaldrich.com
Table 2: Potential 1,3-Dipolar Cycloaddition Reactions
| Dipolarophile Precursor | Potential Dipolarophile | 1,3-Dipole Example | Resulting Heterocycle |
|---|---|---|---|
| This compound | But-3-en-1-yl(triphenyl)phosphonium bromide | Organic Azide (R-N₃) | Triazole-substituted phosphonium salt |
| This compound | But-3-en-1-yl(triphenyl)phosphonium bromide | Nitrile Oxide (R-CNO) | Isoxazole-substituted phosphonium salt |
Stereoselective Coupling Reactions (e.g., SmI₂-mediated)
Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent widely used in reductive coupling reactions. nih.govnih.gov The application of haloalkylphosphonium salts in SmI₂-mediated processes opens pathways for complex bond formations. Specifically, (4-Bromobutyl)triphenylphosphonium bromide, an analogue of the title compound, is indicated as a reactant for the stereoselective SmI₂-mediated coupling of unsaturated carbonyl compounds and aldehydes. sigmaaldrich.com
In a typical reaction of this nature, the alkyl bromide portion of the phosphonium salt can be reductively cleaved by SmI₂ to generate an organosamarium species or a radical intermediate. nih.govprinceton.edu This intermediate can then add to an aldehyde. The resulting samarium alkoxide can be trapped by an intramolecular reaction with an unsaturated carbonyl moiety, or it can participate in an intermolecular coupling, leading to the formation of highly functionalized products with controlled stereochemistry. The phosphonium group can either be retained in the final product or participate in a subsequent transformation, such as an elimination.
Table 3: General Scheme for SmI₂-Mediated Coupling
| Component A (from Phosphonium Salt) | Component B | Component C | Key Reagent | Product Type |
|---|
Direct Arylation and Phenylation of Carbonyl Compounds
Direct arylation and phenylation of carbonyl compounds typically involve the addition of an aryl nucleophile to the carbonyl carbon. Research in this area has shown that certain types of phosphonium salts can serve as the source of the aryl group. Specifically, tetraarylphosphonium salts, in the presence of a base like caesium carbonate, can transfer an aryl group to aldehydes and imines. cas.cnresearchgate.net Similarly, α-alkoxymethyltriphenylphosphonium salts have been used for the nucleophilic phenylation of carbonyl compounds. nih.govproquest.com
These reactions proceed via a mechanism where a nucleophile activates the phosphonium salt, leading to the generation of an aryl nucleophile that subsequently attacks the carbonyl compound. cas.cn It is critical to note that this reactivity is characteristic of phosphonium salts where the desired aryl group is directly attached to the phosphorus atom.
There is no evidence from the available research to suggest that this compound is used for this purpose. Its structure, which contains three phenyl groups and one bromobutyl group, is not designed for transferring a phenyl group in this manner. Instead, its reactivity is centered on transformations involving the bromobutyl chain, such as ylide formation or reactions at the carbon-bromine bond. wpmucdn.com
Table 4: Direct Arylation Using Tetraarylphosphonium Salts (Illustrative Example)
| Aryl Source | Carbonyl Substrate | Base | Solvent | Product | Note |
|---|---|---|---|---|---|
| Tetraphenylphosphonium bromide | Aldehyde (R-CHO) | Cs₂CO₃ | THF/Toluene | α-Phenyl alcohol | This reaction is characteristic of tetraarylphosphonium salts, not this compound. cas.cn |
Computational and Theoretical Studies on 3 Bromobutyl Triphenylphosphonium Bromide Derived Species
Quantum Chemical Investigations of Phosphonium (B103445) Ylide Structure and Energetics
Phosphonium ylides are characterized by a formal positive charge on the phosphorus atom and a negative charge on the adjacent carbon atom, creating a 1,2-dipolar structure. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the geometry and electronic nature of the ylide derived from (3-bromobutyl)triphenylphosphonium bromide. This ylide is classified as a "non-stabilized" ylide because the carbanion is adjacent to an alkyl group, which does not offer significant resonance stabilization. ucc.ie
Computational studies reveal that the P-C ylidic bond is not a simple double bond but possesses significant single-bond character, with the negative charge largely localized on the carbon atom. acs.org The geometry around the ylidic carbon is typically pyramidal, not planar, and the triphenylphosphine (B44618) moiety adopts a propeller-like conformation.
Key structural parameters obtained from typical DFT calculations on non-stabilized phosphonium ylides are summarized below. These values are representative for ylides of this class.
| Parameter | Description | Typical Calculated Value |
| P-C (ylide) Bond Length | The distance between the phosphorus and the ylidic carbon. | 1.68 - 1.72 Å |
| C-P-C Bond Angles | The angles between the ylidic carbon, phosphorus, and a phenyl carbon. | ~110-115° |
| Sum of Angles at Cα | The sum of bond angles around the ylidic carbon, indicating its pyramidalization. | < 360° |
These structural features are crucial for understanding the ylide's reactivity and the stereochemical course of its reactions. The high energy of the Highest Occupied Molecular Orbital (HOMO), primarily located on the ylidic carbon, accounts for the strong nucleophilicity of these species. acs.org
DFT Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a standard tool for investigating the mechanism of the Wittig reaction. mdpi.com For a non-stabilized ylide derived from this compound reacting with an aldehyde, DFT calculations support a [2+2] cycloaddition mechanism that proceeds through a four-membered ring intermediate, the oxaphosphetane. nih.govacs.org
The reaction pathway is characterized by two main transition states (TS):
TS1 (Addition Transition State): This is the transition state for the initial [2+2] cycloaddition of the ylide to the carbonyl group to form the oxaphosphetane intermediate. For non-stabilized ylides, this step is predicted to be the rate-determining step and is highly exothermic and irreversible. researchgate.net
TS2 (Elimination Transition State): This transition state corresponds to the decomposition of the oxaphosphetane into the final alkene and triphenylphosphine oxide products. This step typically has a very low energy barrier. nih.gov
A representative energy profile for the reaction of a non-stabilized ylide with an aldehyde, as determined by DFT calculations, shows the relative energies of the key species.
| Species | Description | Representative Relative Energy (kcal/mol) |
| Reactants | Ylide + Aldehyde | 0.0 |
| TS1 | Addition Transition State | +5 to +10 |
| Oxaphosphetane | Four-membered ring intermediate | -15 to -25 |
| TS2 | Elimination Transition State | -10 to -20 |
| Products | Alkene + Triphenylphosphine Oxide | -40 to -50 |
These calculations confirm that the formation of the oxaphosphetane is the key event that determines the reaction's outcome and stereoselectivity. researchgate.net
Modeling Stereochemical Outcomes and Selectivity
One of the most significant contributions of computational chemistry to the Wittig reaction has been in explaining the origins of its stereoselectivity. Non-stabilized ylides, such as the one derived from this compound, generally yield (Z)-alkenes with high selectivity. masterorganicchemistry.com DFT studies have provided a robust model to explain this observation.
The selectivity is determined at the irreversible cycloaddition step (TS1). The transition state leading to the cis-oxaphosphetane (and subsequently the Z-alkene) is lower in energy than the transition state leading to the trans-oxaphosphetane (E-alkene). nih.govacs.org This energy difference arises from the specific geometry of the transition state. According to the modern consensus, based on computational work by Aggarwal, Harvey, and Vedejs, the preferred transition state has a puckered, non-planar geometry. ucc.ieresearchgate.net
In this puckered arrangement, the aldehyde substituent and the ylide substituent can orient themselves to minimize steric clashes.
Path to Z-alkene (cis-oxaphosphetane): The larger substituent on the aldehyde points to the outside of the puckered ring, minimizing steric interactions with the phenyl groups on the phosphorus atom.
Path to E-alkene (trans-oxaphosphetane): This pathway involves more significant steric repulsion between the aldehyde substituent and the bulky phenyl groups.
DFT calculations quantify this energy difference, providing a clear rationale for the observed Z-selectivity.
| Transition State | Leads to | Key Steric Interaction | Representative Relative Energy Barrier (kcal/mol) |
| cis-Addition TS | (Z)-Alkene | Minimized 1,3-diaxial-like interactions. | Lower Energy |
| trans-Addition TS | (E)-Alkene | Significant steric clash between aldehyde R-group and PPh₃. | Higher Energy |
This model demonstrates that selectivity is governed by an interplay of 1,2 and 1,3 steric interactions in the puckered transition state geometry. nih.govacs.org
Solvation Effects in Computational Studies
While many fundamental mechanistic insights can be gained from gas-phase calculations, the inclusion of solvent effects is critical for accurately modeling reaction energetics and, in some cases, the reaction mechanism itself. acs.org For reactions involving charged or highly polar species like phosphonium ylides and the subsequent intermediates, the solvent can have a profound impact.
In computational studies of the Wittig reaction, solvation is typically modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. nih.gov
Key findings from computational studies that include solvation effects are:
Stabilization of Polar Species: Polar solvents stabilize the dipolar ylide and the charge-separated intermediates and transition states more than the non-polar reactants and products.
Influence on Intermediates: In highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), calculations have shown that the zwitterionic betaine (B1666868) structure can become a stable intermediate, whereas in less polar solvents like tetrahydrofuran (B95107) (THF), the covalent oxaphosphetane is the only true intermediate. acs.org
A study combining DFT with molecular dynamics and a continuum solvation model showed that introducing a solvent like DMSO can change the intermediate from an oxaphosphetane to a dipolar betaine structure. acs.org This highlights the importance of considering the specific reaction conditions when performing theoretical modeling.
Catalytic Roles and Innovations Featuring 3 Bromobutyl Triphenylphosphonium Bromide
Phase-Transfer Catalysis by Quaternary Phosphonium (B103445) Salts
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary phosphonium salts, such as (3-Bromobutyl)triphenylphosphonium bromide, are particularly effective as phase-transfer catalysts due to their thermal stability and solubility in organic solvents.
The mechanism of phase-transfer catalysis involves the phosphonium cation forming an ion pair with an anion from the aqueous phase. This lipophilic ion pair can then traverse the phase boundary into the organic phase, where the anion can react with the organic-soluble substrate. The phosphonium cation then returns to the aqueous phase to repeat the cycle. The efficiency of the catalyst is influenced by the nature of the alkyl or aryl groups attached to the phosphorus atom; in the case of this compound, the three phenyl groups contribute to its lipophilicity.
The table below illustrates typical reactions where quaternary phosphonium salts act as phase-transfer catalysts.
| Reaction Type | Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |
| Nucleophilic Substitution | 1-Bromooctane | Sodium Cyanide | Tetrabutylphosphonium Bromide | 1-Cyanooctane | >95 | |
| Alkylation | Benzyl Cyanide | Ethyl Bromide | Tetrabutylphosphonium Bromide | 2-Phenylbutyronitrile | 90 | |
| Oxidation | Cyclohexene (B86901) | Potassium Permanganate | Tetrabutylphosphonium Chloride | Adipic Acid | 80-90 |
Nucleophilic Phosphine (B1218219) Catalysis and Related Domino Reactions
Nucleophilic phosphine catalysis is a versatile strategy in organic synthesis that utilizes the nucleophilic character of phosphines to initiate a variety of transformations. While this compound is a phosphonium salt and not a phosphine, it can be a precursor to catalytically active phosphine species or participate in reactions where a phosphonium ylide is generated in situ.
In a typical catalytic cycle, a phosphine adds to an electrophilic substrate, such as an activated alkyne or alkene, to form a phosphonium intermediate. This intermediate can then undergo further reactions, leading to the formation of a new product and regeneration of the phosphine catalyst. Domino reactions, where a single catalytic event triggers a cascade of subsequent transformations, are a particularly powerful application of nucleophilic phosphine catalysis. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials.
For instance, phosphine-catalyzed domino reactions have been developed for the synthesis of highly substituted 2,3-dihydrobenzofurans and conjugated 2,3-dihydrofurans. A possible reaction mechanism involves the initial addition of the phosphine to an activated starting material, followed by a series of intramolecular reactions to build the heterocyclic ring system.
The following table presents examples of domino reactions catalyzed by phosphines.
| Reaction Type | Starting Materials | Catalyst | Product | Diastereoselectivity | Reference |
| Domino Cyclization | Salicyl N-thiophosphinyl imines, allylic carbonates | Triphenylphosphine (B44618) | trans-2,3-dihydrobenzofurans | High | |
| Domino Annulation | Allenoates, Nazarov reagents | Triphenylphosphine | Conjugated 2,3-dihydrofurans | Not reported | |
| Domino Hexamerization | 2-(Bromomethyl)acrylates | Triphenylphosphine | 1,2-Bis(cyclohexenyl)ethenyl derivatives | High |
Development of Metal-Free Catalytic Systems
The development of metal-free catalytic systems is a significant focus in modern chemistry, driven by the desire to reduce the environmental impact and cost associated with metal catalysts. Phosphonium salts, including this compound, have emerged as promising metal-free catalysts, particularly as Lewis acid catalysts.
The catalytic activity of certain phosphonium salts arises from the electrophilicity of the phosphorus center, which can be enhanced by the presence of electron-withdrawing groups or by incorporating the phosphorus atom into a cyclic structure. These phosphonium-based Lewis acids can activate substrates towards various transformations, such as Diels-Alder reactions and addition reactions to polar unsaturated compounds. The key to this catalysis is often the utilization of hypervalent bonding to generate a highly active pentavalent phosphorus species.
The use of phosphonium salts as metal-free catalysts offers several advantages, including their stability to air and moisture, and the ability to tune their catalytic activity through structural modifications.
| Reaction Type | Substrate | Catalyst | Key Feature | Reference |
| Diels-Alder Reaction | Dienes and Dienophiles | Cyclic Dioxaphosphacycle Phosphonium Salt | Hypervalent interaction generates active species | |
| Addition to Polar Unsaturated Compounds | Aldehydes and Ketones | P(V) Cations | Electrophilic activation of the carbonyl group | |
| Transfer Hydrogenation | Imines | P(III)/P(V) Redox Systems | Redox chemistry of phosphorus |
Asymmetric Phosphonium Salts in Enantioselective Catalysis
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a cornerstone of modern pharmaceutical and fine chemical production. Chiral quaternary phosphonium salts have gained prominence as effective organocatalysts for a variety of enantioselective transformations. While this compound itself is achiral, it serves as a structural scaffold that can be modified to create chiral derivatives for use in asymmetric catalysis.
The development of chiral phosphonium salt catalysts has seen significant growth, with many successful designs derived from readily available chiral sources like amino acids and binaphthyl scaffolds. These catalysts often function as phase-transfer catalysts, where the chiral environment of the phosphonium ion pair directs the stereochemical outcome of the reaction. They have been successfully applied in a range of reactions, including alkylations, aminations, Michael additions, and Henry reactions, often providing high yields and enantioselectivities.
The effectiveness of these chiral catalysts is often attributed to the formation of a well-defined chiral pocket around the active site, which is created by the specific arrangement of substituents on the phosphonium salt and can be further influenced by hydrogen bonding interactions.
The table below showcases the application of chiral phosphonium salts in asymmetric catalysis.
| Reaction Type | Substrate | Catalyst Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Amination | β-Ketoesters | C2-Symmetric Bi-naphthalene Derived Quaternary Phosphonium Salt | Good | |
| Asymmetric Alkylation | β-Carbonyl Esters | Chiral Quaternary Phosphonium Salt | Moderate | |
| Asymmetric Hydrophosphonylation | α-Ketoesters | Thiourea-Derived Bifunctional Phosphonium Salt | Up to excellent | |
| Asymmetric Phospha-Michael Addition | α,β-Unsaturated Ketones | Chiral Dipeptide Phosphonium Ion-Pair Catalyst | High |
Future Prospects and Emerging Research Frontiers
Design and Synthesis of Novel Functionalized Phosphonium (B103445) Salts
The inherent reactivity of the bromine atom in (3-Bromobutyl)triphenylphosphonium bromide serves as a linchpin for the design and synthesis of a diverse array of novel functionalized phosphonium salts. The quaternization of phosphines with electrophiles remains a primary and effective method for creating these structures. rsc.org This fundamental reactivity allows for the introduction of various functional groups, thereby tuning the steric and electronic properties of the resulting phosphonium salt.
Future research is anticipated to focus on leveraging the bromoalkyl moiety for post-synthesis modifications. For instance, nucleophilic substitution reactions at the bromine-bearing carbon can introduce functionalities such as azides, amines, thiols, and alkoxy groups. This approach would generate a library of task-specific phosphonium salts with tailored properties for applications in catalysis, materials science, and medicinal chemistry. A series of pyridoxine-derived phosphonium salts have been synthesized and have shown antibacterial activity, demonstrating the potential of functionalized phosphonium salts in the biomedical field. nih.gov
Moreover, the synthesis of bifunctional phosphonium salts, where the compound acts as both a reagent and a catalyst, is a growing area of interest. For example, phosphonium salts bearing hydroxyl groups have been shown to be effective catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide. d-nb.info By strategically modifying the butyl chain of this compound, researchers can design catalysts with enhanced activity and selectivity for a range of chemical transformations.
The table below illustrates potential novel phosphonium salts that could be synthesized from this compound and their prospective applications.
| Derivative Name | Functional Group Introduced | Potential Application |
| (3-Azidobutyl)triphenylphosphonium bromide | Azide (B81097) (-N3) | Precursor for triazole synthesis via click chemistry, bioconjugation |
| (3-Aminobutyl)triphenylphosphonium bromide | Amine (-NH2) | Organocatalysis, precursor for amide and sulfonamide synthesis |
| (3-Mercaptobutyl)triphenylphosphonium bromide | Thiol (-SH) | Surface modification of gold nanoparticles, disulfide bond formation |
| (3-Hydroxybutyl)triphenylphosphonium bromide | Hydroxyl (-OH) | Phase-transfer catalysis, precursor for ester and ether synthesis |
Expanding the Scope of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. researchgate.net Phosphonium salts have demonstrated significant utility in MCRs, acting as catalysts or key intermediates.
An emerging research frontier is the application of this compound and its derivatives in novel MCRs. For instance, its conversion to the corresponding ylide could initiate cascade reactions involving aldehydes and other electrophiles, leading to the rapid assembly of complex molecular scaffolds. A four-component reaction involving an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine (B1218219) in the presence of an acid has been developed for the synthesis of stable phosphonium salts, which were subsequently used to generate bis-heteroarenes. researchgate.net This highlights the potential for designing new MCRs where the phosphonium salt is generated in situ.
Furthermore, the use of phosphonium salts as phase-transfer catalysts in multicomponent reactions is a promising avenue. alfachemic.com The lipophilic triphenylphosphonium cation can facilitate the transfer of anionic intermediates between aqueous and organic phases, enabling reactions that would otherwise be inefficient. Research in this area could lead to the development of novel, environmentally friendly synthetic methods for the production of pharmaceuticals and other fine chemicals.
The following table outlines potential multicomponent reactions where this compound could play a crucial role.
| Reaction Type | Role of Phosphonium Salt | Potential Products |
| Passerini-type Reactions | Catalyst or Reagent | α-Acyloxy carboxamides |
| Ugi-type Reactions | Catalyst or Reagent | Peptidomimetics |
| Wittig-based MCRs | Ylide Precursor | Highly substituted alkenes |
| Phase-Transfer Catalyzed MCRs | Phase-Transfer Catalyst | Heterocyclic compounds |
Green Chemistry Approaches in Phosphonium Salt Applications
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic chemistry. Phosphonium salts, including this compound, are at the forefront of this movement, particularly in their application as ionic liquids and phase-transfer catalysts.
Phosphonium-based ionic liquids are gaining attention as greener alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and tunable properties. eurekaselect.comresearchgate.net By modifying the structure of this compound, for example, through anion exchange or functionalization of the butyl chain, novel ionic liquids with specific solvation properties can be designed. These tailored ionic liquids could be employed as recyclable reaction media for a variety of organic transformations, minimizing solvent waste.
As phase-transfer catalysts, phosphonium salts promote reactions between reagents in immiscible phases, often allowing for the use of water as a solvent and reducing the need for hazardous organic solvents. alfachemic.com The development of highly efficient and recyclable phosphonium salt catalysts derived from this compound is a key area of future research. A visible-light-induced, transition-metal-free method for synthesizing π-conjugated phosphonium salts using air as an oxidant represents a significant step towards greener synthetic protocols. chemrxiv.org
| Green Chemistry Application | Role of this compound Derivative | Environmental Benefit |
| Ionic Liquid | Reaction Solvent | Reduced use of volatile organic compounds (VOCs), potential for catalyst/solvent recycling |
| Phase-Transfer Catalyst | Catalyst for biphasic reactions | Use of water as a solvent, reduced organic solvent waste, milder reaction conditions |
| Organocatalyst | Metal-free catalyst | Avoidance of toxic heavy metals, reduced environmental contamination |
Integration with Flow Chemistry and Automated Synthesis
The integration of chemical synthesis with continuous flow and automated technologies offers significant advantages in terms of efficiency, safety, and scalability. The application of these technologies to reactions involving phosphonium salts, such as the Wittig reaction, is a rapidly developing field.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The Wittig reaction, a cornerstone of alkene synthesis that utilizes phosphonium ylides, has been successfully adapted to continuous flow systems. researchgate.netnih.govresearchgate.net The in situ generation of the ylide from a phosphonium salt like this compound in a flow reactor, followed by immediate reaction with a carbonyl compound, can minimize the decomposition of the reactive ylide and improve process efficiency.
Automated synthesis platforms, which combine robotics with software control, can be used to rapidly screen reaction conditions and synthesize libraries of compounds. The preparation of phosphonium salts and their subsequent use in reactions like the Wittig olefination are well-suited for automation. researchgate.net This high-throughput approach can accelerate the discovery of new functionalized phosphonium salts with desired properties and optimize their application in various synthetic transformations.
The future will likely see the development of fully automated systems that can synthesize novel derivatives of this compound, screen their catalytic activity in multicomponent reactions, and identify optimal conditions for green and efficient chemical processes, all within a continuous flow environment.
Q & A
Basic: What are the optimal conditions for synthesizing (3-bromobutyl)triphenylphosphonium bromide?
Methodological Answer:
The synthesis involves nucleophilic substitution between triphenylphosphine (PPh₃) and 1,3-dibromobutane. Key steps include:
- Reaction Setup : Mix equimolar PPh₃ and 1,3-dibromobutane in anhydrous dichloromethane (DCM) under nitrogen.
- Temperature : Reflux at 40–45°C for 12–24 hours .
- Workup : Concentrate under reduced pressure, wash with diethyl ether to remove unreacted PPh₃, and recrystallize from acetonitrile or ethanol to obtain white crystalline product (typical yield: 70–85%) .
Critical Parameter : Ensure anhydrous conditions to prevent hydrolysis of the bromobutyl intermediate.
Basic: How to characterize this compound and confirm purity?
Methodological Answer:
- ¹H/³¹P NMR :
- FT-IR : Absence of PPh₃ peak (~1,100 cm⁻¹) and presence of C-Br stretch (~550–600 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, Br, and P content (e.g., C: 55.2%, H: 5.1%) .
Advanced: Why does this compound yield unexpected byproducts in Wittig reactions?
Data Contradiction Analysis:
The compound forms phosphonium ylides (via deprotonation with strong bases like NaHMDS), but competing elimination reactions may occur due to steric hindrance from the bulky triphenyl group. For example:
- Observed Issue : Low alkene yield due to β-hydride elimination forming 1,3-butadiene derivatives .
- Mitigation :
Advanced: How to resolve solubility challenges in reactions involving this compound?
Methodological Optimization:
The compound’s low solubility in nonpolar solvents (e.g., hexane) can hinder reactivity. Strategies include:
- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) for ylide generation .
- Phase-Transfer Catalysis : Add tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems .
- Microwave Assistance : Shorten reaction times and improve yields by 15–20% .
Advanced: What role does this compound play in synthesizing nitrogen-containing heterocycles?
Mechanistic Insight:
The bromide ion acts as a nucleophile in azidification reactions (e.g., converting HN₃ to N₃⁻), enabling:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .
- Staudinger Reactions : Generate iminophosphoranes for amide bond formation .
Case Study : Synthesis of bisamidine antibiotics via propyl-linked intermediates (yield: 82%) .
Basic: What are standard purification protocols for this compound?
Stepwise Approach:
- Recrystallization : Use ethanol/water (3:1) to remove unreacted 1,3-dibromobutane .
- Column Chromatography : For trace impurities, employ silica gel with ethyl acetate/hexane (1:4) .
- Soxhlet Extraction : For large-scale purification, use hot acetonitrile .
Advanced: How to leverage this compound in stereoselective C–C bond formation?
Case Study :
As a ligand for samarium(II) iodide (SmI₂), it facilitates anti-selective coupling of aldehydes and ketones:
- Procedure : Mix SmI₂ (2 eq), substrate (1 eq), and phosphonium salt (1.2 eq) in THF at −78°C.
- Outcome : Diastereomeric ratios up to 95:5 achieved via steric control from the triphenyl group .
Advanced: Why does this compound exhibit variable stability in long-term storage?
Degradation Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
